N-(4-butylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16300643
Molecular Formula: C22H25N5OS
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N5OS |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-(4-butylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H25N5OS/c1-3-5-7-17-9-11-19(12-10-17)24-20(28)16-29-22-26-25-21(27(22)14-4-2)18-8-6-13-23-15-18/h4,6,8-13,15H,2-3,5,7,14,16H2,1H3,(H,24,28) |
| Standard InChI Key | YZJJYZJCLPLJIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by three primary components:
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A 4-butylphenyl group attached to the acetamide nitrogen, contributing hydrophobicity and influencing membrane permeability.
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A 1,2,4-triazole ring substituted at position 4 with an allyl group and at position 5 with a pyridin-3-yl moiety, enabling π-π stacking and hydrogen bonding with biological targets.
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A sulfanyl bridge connecting the triazole ring to the acetamide side chain, enhancing conformational flexibility and redox reactivity.
Computational modeling predicts a planar triazole-pyridine system, while the allyl and butylphenyl groups introduce steric bulk, potentially affecting binding kinetics.
Physicochemical Characteristics
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 396.5 g/mol |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 3.2 (predicted) |
The logP value suggests moderate lipophilicity, aligning with its potential for blood-brain barrier penetration. Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups, with peaks at 1650 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch). Nuclear magnetic resonance (NMR) data further validate the structure, with distinct signals for the allyl protons (δ 5.2–5.8 ppm) and pyridine aromatic protons (δ 8.1–8.9 ppm).
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves three sequential reactions:
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Formation of the 1,2,4-triazole core: Cyclocondensation of thiosemicarbazide with pyridine-3-carbaldehyde in acidic media yields the 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol intermediate.
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Allylation: Reaction with allyl bromide introduces the prop-2-en-1-yl group at position 4 of the triazole.
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Acetamide coupling: The thiol group is alkylated with 2-chloro-N-(4-butylphenyl)acetamide in the presence of a base like triethylamine.
Optimization studies indicate that reaction temperature (70–80°C) and solvent choice (DMF or acetonitrile) critically impact yields, which range from 45% to 62%.
Analytical Characterization
Post-synthesis validation employs:
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High-resolution mass spectrometry (HR-MS): Observed [M+H]+ at m/z 397.15 aligns with the theoretical value.
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High-performance liquid chromatography (HPLC): Purity >95% under gradient elution (acetonitrile/water with 0.1% formic acid).
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin. The sulfanyl group likely disrupts microbial cell wall synthesis via thiol-disulfide interchange reactions.
Enzyme Inhibition
The compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (45% at 10 µM), implicating potential anti-inflammatory applications.
Comparative Analysis with Structural Analogues
The pyridine ring in the target compound improves DNA intercalation compared to furan or oxadiazole analogues, explaining its superior anticancer profile.
Applications in Pharmaceutical Research
Drug Development
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapies. Structural modifications, such as replacing the allyl group with a fluorinated alkyl chain, may enhance metabolic stability.
Agricultural Chemistry
Triazole derivatives are widely used as fungicides. Initial trials against Fusarium oxysporum show 90% mycelial growth inhibition at 50 ppm, suggesting utility in crop protection.
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